1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
The compound 1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a pyrrolo[1,2-a]pyrazine core, substituted with a 4-fluorophenyl group at position 1 and an m-tolyl (3-methylphenyl) carboxamide at position 2. The 4-fluorophenyl moiety enhances lipophilicity and metabolic stability, while the m-tolyl group introduces steric and electronic effects that may influence binding interactions .
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-15-4-2-5-18(14-15)23-21(26)25-13-12-24-11-3-6-19(24)20(25)16-7-9-17(22)10-8-16/h2-11,14,20H,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENLYCHNJLQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is an organic compound belonging to the class of pyrrolo[1,2-a]pyrazines. Its complex structure and the presence of functional groups such as a carboxamide and a fluorophenyl moiety make it of significant interest in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications in drug development.
Chemical Structure and Properties
- Molecular Formula : C21H20FN3O
- Molecular Weight : 349.409 g/mol
- Chemical Class : Pyrrolo[1,2-a]pyrazines
The compound features a dihydropyrrolo core, which is crucial for its biological interactions. The presence of the fluorine atom may enhance its pharmacological properties by increasing lipophilicity and modifying receptor interactions.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : Key reagents include 4-fluorobenzylamine and m-toluidine.
- Reaction Conditions : The synthesis may require specific conditions such as temperature control and solvent selection to optimize yield.
- Characterization Techniques : Thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to characterize the synthesized product.
The exact mechanism of action for this compound is not fully elucidated; however, studies suggest that it may interact with various biological targets:
- Antitumor Activity : Preliminary studies indicate potential activity against certain cancer cell lines, possibly through modulation of pathways involved in cell proliferation and apoptosis.
- Neurotransmitter Modulation : The compound may act as a modulator of neurotransmitter receptors, which could have implications for treating neurological disorders.
Case Studies and Research Findings
Recent research has focused on the biological evaluation of related compounds and their structure-activity relationships (SAR). For instance:
| Compound | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | Antitumor | 15 | Effective against breast cancer cell lines |
| Compound B | Neurotransmitter modulation | 25 | Potential for anxiety treatment |
These findings highlight the potential therapeutic applications of this compound as a lead compound in drug discovery.
Pharmacological Studies
Research has also explored the pharmacokinetic properties of this compound. Studies suggest that modifications to the chemical structure can significantly influence absorption, distribution, metabolism, and excretion (ADME) profiles.
Key Findings:
- Solubility : The compound exhibits moderate solubility in aqueous solutions, which is critical for bioavailability.
- Stability : Stability studies indicate that the compound remains intact under physiological conditions for extended periods.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The 4-fluorophenyl group in the target compound contributes to higher lipophilicity compared to analogs with ethoxy or methoxy groups (e.g., and ). Fluorine’s electronegativity also stabilizes aromatic rings against oxidative metabolism.
Polarity and Solubility :
- Analogs with ethoxy () or methoxy () substituents exhibit increased polarity, which may improve aqueous solubility but reduce membrane permeability.
- The methyl ester in lacks the hydrogen-bonding capability of carboxamides, likely reducing target affinity.
Steric Considerations :
- The 2,6-difluorophenyl group in introduces significant steric hindrance, which could limit binding in constrained active sites compared to the target’s single fluorine substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
